molecular formula C11H9NO3 B1335158 3-Formyl-5-methyl-1H-indole-2-carboxylic acid CAS No. 842971-74-8

3-Formyl-5-methyl-1H-indole-2-carboxylic acid

Cat. No.: B1335158
CAS No.: 842971-74-8
M. Wt: 203.19 g/mol
InChI Key: BMVNZBKQRRYJSV-UHFFFAOYSA-N
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Description

3-Formyl-5-methyl-1H-indole-2-carboxylic acid is an indole derivative, a class of compounds known for their significant biological and pharmacological properties. Indole derivatives are prevalent in natural products and synthetic drugs, playing crucial roles in various biological processes .

Biochemical Analysis

Biochemical Properties

3-Formyl-5-methyl-1H-indole-2-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, aiding in the development of new therapeutic compounds . These interactions often involve hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and activity in biological systems.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives have been reported to exhibit significant effects on cancer cells, microbes, and other disorders . The compound can modulate cell signaling pathways by interacting with specific receptors, leading to changes in gene expression and metabolic activities. These effects are crucial for understanding the compound’s potential therapeutic applications.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. For example, indole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation . Additionally, the compound can bind to DNA and RNA, affecting gene expression and protein synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their activity over extended periods, although some degradation may occur . Understanding these temporal effects is essential for optimizing the compound’s use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities . At higher doses, toxic or adverse effects may occur, highlighting the importance of determining the optimal dosage for therapeutic use. Threshold effects and dose-response relationships are critical for understanding the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For instance, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its use in therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-5-methyl-1H-indole-2-carboxylic acid typically involves the functionalization of the indole ring. One common method includes the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole product . Another approach involves the palladium-catalyzed intramolecular oxidative coupling of commercially available anilines .

Industrial Production Methods

Industrial production methods for indole derivatives often involve large-scale organic synthesis techniques. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. Specific details on the industrial production of this compound are not widely documented, but they likely follow similar principles to those used in laboratory synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Formyl-5-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Formyl-5-methyl-1H-indole-2-carboxylic acid has numerous applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Formyl-5-methyl-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. The presence of both formyl and carboxylic acid groups provides versatile functionalization options, making it a valuable compound in synthetic chemistry .

Properties

IUPAC Name

3-formyl-5-methyl-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6-2-3-9-7(4-6)8(5-13)10(12-9)11(14)15/h2-5,12H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMVNZBKQRRYJSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2C=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390179
Record name 3-Formyl-5-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

842971-74-8
Record name 3-Formyl-5-methyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-formyl-5-methyl-1H-indole-2-carboxylic acid
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